molecular formula C21H26Cl2N6O B3001259 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179481-62-9

6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B3001259
CAS No.: 1179481-62-9
M. Wt: 449.38
InChI Key: LMLICNJDHMHOFQ-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative featuring a morpholino group at position 6 and m-tolyl substituents at positions 2 and 2. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications. The morpholino group contributes electron-donating properties, while the m-tolyl groups introduce steric bulk and hydrophobic interactions. Its synthesis typically involves sequential nucleophilic substitution reactions on cyanuric chloride, followed by salt formation .

Properties

IUPAC Name

2-N,4-N-bis(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.2ClH/c1-15-5-3-7-17(13-15)22-19-24-20(23-18-8-4-6-16(2)14-18)26-21(25-19)27-9-11-28-12-10-27;;/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLICNJDHMHOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The substitution of chlorine atoms in cyanuric chloride with morpholino and di-m-tolyl groups results in the formation of the desired triazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of aromatase or other enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

A key differentiator among triazine analogs is the substituent pattern, which dictates electronic properties and reactivity. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Structural Features Reference
Target Compound : 6-Morpholino-N²,N⁴-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride 6-Morpholino, N²/N⁴-di-m-tolyl Enhanced solubility (dihydrochloride), electron-rich triazine core
4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine 4-Cl, 6-Morpholino, N-methyl, N-phenyl Chlorine increases electrophilicity; methyl/phenyl substituents reduce polarity
N²,N⁴-Bis(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride 6-Morpholino, N²/N⁴-bis(4-fluorophenyl) Fluorine enhances lipophilicity and metabolic stability
4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine 4-Methoxyphenyl, 6-Morpholino, N-p-tolyl Methoxy group improves electron density; p-tolyl increases steric hindrance
Atrazine (6-Chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) 6-Cl, N-ethyl, N'-isopropyl Chlorine and alkyl groups confer herbicidal activity via photosynthesis inhibition

Physicochemical Properties

  • Solubility: The dihydrochloride form of the target compound exhibits superior water solubility compared to neutral analogs like 4-Chloro-N-methyl-6-morpholino-N-phenyltriazine (lipophilic due to Cl and phenyl groups) .
  • Melting Points: Target compound: Likely >300°C (based on dihydrochloride analogs in ). 4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl)triazine: 129–131°C (decomposes) . Atrazine: 173–175°C .

Biological Activity

6-Morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action based on recent studies.

The synthesis of this compound typically involves nucleophilic substitution reactions using cyanuric chloride and appropriate amines in solvents such as 1,4-dioxane or 1,2-dichloroethane. The reaction conditions often involve refluxing to achieve high yields and purity.

Antiproliferative Effects

Recent studies have demonstrated that compounds with a similar triazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. A library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine structure was evaluated for their effects on breast cancer cell lines. Notably, the compound showed selective inhibition against the triple-negative breast cancer cell line MDA-MB231 while sparing non-cancerous cells like MCF-10A .

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

Compound IDCell LineGI50 (μM)Selectivity
70MDA-MB2310.06High
73MDA-MB2310.06High
101MDA-MB2310.06High
-MCF-10A>20Low

The mechanism underlying this selectivity appears to be linked to the structural features of the compounds. The presence of electron-donating groups in specific positions on the aromatic rings was found to enhance antiproliferative effects .

The biological activity of this compound is thought to involve inhibition of key enzymes associated with cancer progression. For instance, it may act as an inhibitor of aromatase and other enzymes involved in metabolic pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

Analyzing the SAR within triazine derivatives reveals that modifications at specific positions can significantly impact biological activity. For example:

  • Para-substituted phenyl groups at R1 with electron-donating groups enhance activity.
  • Meta-substituted groups show less sensitivity to changes in R2 but still retain good antiproliferative effects .

Case Studies

A notable case study involved the evaluation of several triazine derivatives against prostate cancer cell lines (DU145). Compounds similar to 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine demonstrated promising results in preliminary assessments, indicating potential for further development as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride, and how can purity be optimized?

The compound is synthesized via sequential nucleophilic substitution of cyanuric chloride. Initial substitution introduces the morpholino group, followed by m-tolylamine substitution. Hydrochloric acid is used to form the dihydrochloride salt. Key steps include:

  • Reaction Conditions : Room temperature for morpholino substitution, elevated temperatures (40–60°C) for aryl amine steps .
  • Purification : Recrystallization from dimethylformamide (DMF) or acetone yields single crystals suitable for X-ray analysis .
  • Yield Optimization : Use excess m-tolylamine (1.5–2.0 eq.) to drive substitution to completion. Monitor progress via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., morpholino protons at δ 3.6–3.8 ppm, aromatic protons from m-tolyl groups at δ 6.7–7.2 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in dihydrochloride salts) .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 437.2) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particles .
  • Ventilation : Conduct reactions in fume hoods due to potential release of HCl gas during salt formation .
  • Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

Employ a 2k2^k factorial design to test variables:

  • Factors : Temperature (40°C vs. 60°C), solvent (DMF vs. acetone), stoichiometry (1.0 vs. 1.5 eq. m-tolylamine).
  • Responses : Yield, purity, reaction time. Computational tools (e.g., JMP or Design-Expert) identify optimal conditions. For example, acetone at 50°C with 1.2 eq. amine maximizes yield (85%) while minimizing byproducts .

Q. How to resolve contradictions in reported bioactivity data (e.g., antitumor vs. low efficacy)?

Discrepancies may arise from:

  • Structural Analogues : Compare with p-tolyl derivatives (e.g., 6-morpholino-N2,N4-di-p-tolyl-triazine shows higher DNA intercalation ). m-Tolyl groups may reduce steric accessibility.
  • Assay Variability : Validate using orthogonal assays (e.g., MTT for cytotoxicity, comet assay for DNA damage).
  • Solubility : Poor aqueous solubility (logP ~3.5) may limit bioavailability. Use DMSO/PEG formulations to enhance cell permeability .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to DNA topoisomerase II (PDB: 1ZXM). The morpholino group shows hydrogen bonding with Asp543 .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron distribution. Triazine ring’s electron-deficient nature favors π-π stacking with aromatic amino acids .
  • MD Simulations : Simulate stability in lipid bilayers to predict membrane penetration .

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to pH 1–13 (HCl/NaOH buffers) at 40°C for 48 hours. Monitor degradation via HPLC:
  • Acidic Conditions : Hydrolysis of morpholino group at pH <3 .
  • Basic Conditions : Triazine ring decomposition at pH >10 .
    • Lyophilization : Stabilize as a lyophilized powder (retains >90% potency after 6 months at -20°C) .

Methodological Notes

  • Data Contradictions : Cross-reference crystallographic data (e.g., Acta Cryst. reports) with computational models to validate substituent effects .
  • Experimental Replication : Use PubChem’s synthetic protocols (CID 135565448) as a baseline, adjusting for m-tolyl regiochemistry .

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